molecular formula C20H15F3O6 B5994760 ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B5994760
M. Wt: 408.3 g/mol
InChI Key: QYZBCDHIFFTWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound characterized by its complex structure, which includes a chromenone core, a phenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the chromenone intermediate reacts with phenol in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ester moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenol or other nucleophiles in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its structural features that enhance biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Ethyl 2-{[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can be compared with similar compounds such as:

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (2,4-dichlorophenoxy)acetate: This compound has similar structural features but includes dichlorophenoxy groups, which may alter its biological activity and chemical reactivity.

    6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate: This compound differs by the presence of an ethyl group, which can influence its physical and chemical properties.

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (4-bromophenoxy)acetate: The bromophenoxy group introduces additional reactivity, making it suitable for further functionalization.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O6/c1-2-26-16(24)11-27-13-8-9-14-15(10-13)29-19(20(21,22)23)18(17(14)25)28-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBCDHIFFTWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.